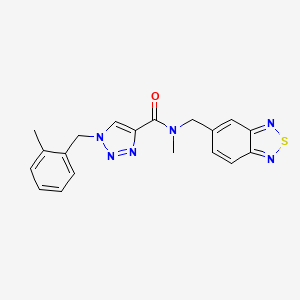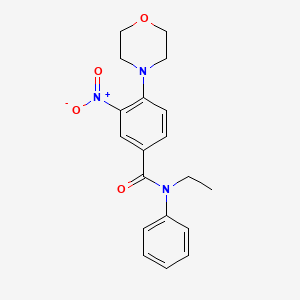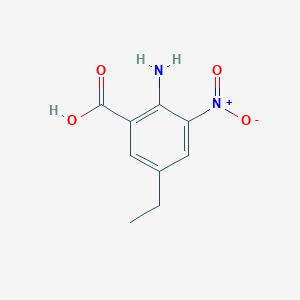
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Übersicht
Beschreibung
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as CPP-109, is a chemical compound that has shown potential in the treatment of various neurological disorders. This compound is a derivative of the naturally occurring neurotransmitter, gamma-aminobutyric acid (GABA), and has been found to act as a GABA-Aminotransferase (GABA-AT) inhibitor. In
Wirkmechanismus
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide acts as a GABA-AT inhibitor, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide reduces the activity of the reward pathway in the brain, which is responsible for the addictive properties of drugs of abuse.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide administration have been shown to have a range of biochemical and physiological effects. N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This reduction in dopamine release is thought to be responsible for N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide's ability to reduce the craving for drugs of abuse. Additionally, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to have anxiolytic and anticonvulsant effects, which may have implications for the treatment of anxiety disorders and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide for lab experiments is its high selectivity for GABA-AT inhibition. This selectivity reduces the potential for off-target effects and increases the specificity of the compound. However, one limitation of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has a relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide. One potential direction is the development of more potent and selective GABA-AT inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide for clinical applications. Finally, the potential therapeutic applications of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide in other neurological disorders, such as anxiety disorders and epilepsy, warrant further investigation.
Conclusion:
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, or N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, is a promising compound for the treatment of addiction and other neurological disorders. Its ability to inhibit GABA-AT and increase the levels of GABA in the brain has been shown to reduce the craving for drugs of abuse and have anxiolytic and anticonvulsant effects. While there are limitations to its use in lab experiments, further research is needed to determine its potential for clinical applications and to develop more potent and selective GABA-AT inhibitors.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising applications of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide is in the treatment of addiction. N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to reduce the craving for drugs of abuse, such as cocaine and heroin, by inhibiting GABA-AT and increasing the levels of GABA in the brain. This has led to the development of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide as a potential treatment for cocaine addiction and other substance use disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-17(18-14-6-2-1-3-7-14)13-8-9-15(16(12-13)20(22)23)19-10-4-5-11-19/h8-9,12,14H,1-7,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLYFIZOIQCRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-nitro-4-pyrrolidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-difluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4139099.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4139107.png)

![3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4139110.png)
![10-(1,3-benzodioxol-5-yl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4139115.png)
![[4-bromo-2-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4139124.png)



![1-[({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4139168.png)
![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)
![N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4139187.png)
![2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
